Tricaprylin

Übersicht

Beschreibung

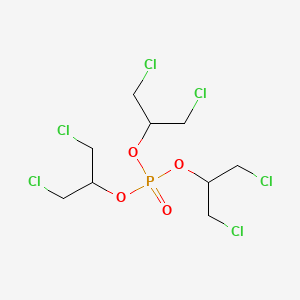

Tricaprylin, also known as glycerol tricaprylate, is a triglyceride derived from caprylic acid, a medium-chain fatty acid. It is a colorless, odorless, and tasteless compound that is widely used in various industries, including pharmaceuticals, cosmetics, and food. This compound is known for its excellent emollient properties and is often used as a carrier oil in formulations.

Wissenschaftliche Forschungsanwendungen

Tricaprylin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Lösungsmittel und Reagenz in der organischen Synthese verwendet.

Biologie: Verwendung in der Formulierung von Liposomen und anderen Arzneimittelträgersystemen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound in medizinischen Anwendungen, insbesondere bei der Alzheimer-Krankheit, beinhaltet seinen Metabolismus zu Ketonkörpern wie Acetoessigsäure und β-Hydroxybuttersäure. Diese Ketonkörper dienen als alternative Energiequelle für das Gehirn, das bei Alzheimer-Patienten oft einen beeinträchtigten Glukosemetabolismus aufweist . Die Ketonkörper werden in Acetyl-CoA umgewandelt, das in den Zitronensäurezyklus gelangt, um Energie zu produzieren.

Wirkmechanismus

Target of Action

Tricaprylin, also known as Trioctanoin, is primarily targeted towards the brain, specifically in the context of Alzheimer’s disease . The compound’s primary targets are the metabolic processes associated with mild to moderate Alzheimer’s disease .

Mode of Action

This compound works by providing an alternative energy source for the brain . Alzheimer’s disease is often characterized by a decreased ability to metabolize glucose, the brain’s primary energy source . As a result, the brain experiences an energy deficit, which contributes to cognitive decline . This compound, being a medium-chain triglyceride, is metabolized into so-called ketone bodies, such as acetoacetic acid and β-hydroxybutyric acid . These ketone bodies can be converted to acetyl-CoA to produce energy via the citric acid cycle .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the citric acid cycle . The caprylic acid in this compound is metabolized into ketone bodies, which are then converted to acetyl-CoA . This acetyl-CoA enters the citric acid cycle, a crucial metabolic pathway, to produce energy .

Pharmacokinetics

It is known that this compound has desirable pharmacokinetic characteristics . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the provision of an alternative energy source for the brain, which is particularly beneficial in conditions like Alzheimer’s disease where the brain’s ability to metabolize glucose is compromised . This helps to alleviate the energy deficit experienced by the brain, potentially slowing cognitive decline .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, it has been suggested that this compound might act as a permeation promoter through its lipid-softening property or by promoting transfer between the drug in the liposomal bilayer and stratum corneum . This suggests that the efficacy and stability of this compound could be influenced by factors such as the method of administration and the presence of other compounds.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Tricaprylin kann durch Veresterung von Glycerin mit Caprylsäure synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines Katalysators, wie z. B. Schwefelsäure oder ein Ionenaustauschharz wie Amberlyst-15. Die Reaktionsbedingungen umfassen ein molares Verhältnis von Caprylsäure zu Glycerin, die Reaktionstemperatur und die Katalysatorbeladung. Beispielsweise wurde in einer Studie festgestellt, dass die Verwendung von Mikrowellenbestrahlung mit Amberlyst-15 als Katalysator innerhalb von 16 Minuten bei 800 °C zu einer hohen Umwandlungsrate von 99,5 % führte .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die enzymatische Synthese unter Verwendung von Lipasen. Dieses Verfahren wird aufgrund seiner milden Reaktionsbedingungen und hohen Spezifität bevorzugt. Zum Beispiel wurde Novozym 435, eine kommerziell erhältliche Lipase, zur Katalyse der Veresterung von Glycerin und Caprylsäure in ionischen Flüssigkeiten verwendet, wobei eine Ausbeute von bis zu 92,4 % erzielt wurde .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tricaprylin unterliegt hauptsächlich Hydrolyse- und Umesterungsreaktionen. Die Hydrolyse von this compound in Gegenwart von Wasser und einem Säure- oder Basenkatalysator führt zur Bildung von Glycerin und Caprylsäure. Die Umesterung beinhaltet den Austausch der Estergruppe mit einem anderen Alkohol, der oft durch Enzyme oder chemische Katalysatoren katalysiert wird.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser, Säure (z. B. Schwefelsäure) oder Base (z. B. Natriumhydroxid).

Umesterung: Alkohol (z. B. Methanol), Enzym (z. B. Lipase) oder chemischer Katalysator (z. B. Natriummethoxid).

Hauptprodukte:

Hydrolyse: Glycerin und Caprylsäure.

Umesterung: Glycerin und Methylcaprylat (falls Methanol verwendet wird).

Vergleich Mit ähnlichen Verbindungen

Tricaprylin gehört zur Familie der mittelkettigen Triglyceride (MCT), die auch andere Verbindungen wie Tricaprin (Glycerin-Tricarprat) und Trilaurin (Glycerin-Trilaurat) umfasst. Im Vergleich zu diesen ähnlichen Verbindungen hat this compound eine kürzere Fettsäurekettenlänge, was zu seinen einzigartigen Eigenschaften beiträgt:

Tricaprin: Enthält Caprinsäure (C10), hat einen etwas höheren Schmelzpunkt und unterschiedliche Stoffwechseleigenschaften.

Trilaurin: Enthält Laurinsäure (C12), bekannt für ihre antimikrobiellen Eigenschaften und einen höheren Schmelzpunkt.

Die kürzere Kettenlänge von this compound führt zu einem schnelleren Metabolismus und einer schnelleren Absorption, was es zu einer bevorzugten Wahl in Anwendungen macht, bei denen eine schnelle Energiefreisetzung und eine effiziente Abgabe erforderlich sind .

Eigenschaften

IUPAC Name |

2,3-di(octanoyloxy)propyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPFTAMPNXLGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Axona | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Axona | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021375 | |

| Record name | Tricaprylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tricaprylin is an odorless viscous clear colorless to amber-brown liquid. (NTP, 1992), Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS], Solid | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

451.6 °F at 760 mmHg (NTP, 1992), 233 °C, 232.00 to 234.00 °C. @ 760.00 mm Hg | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

351 °F (NTP, 1992) | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin, Very soluble in petroleum ether, In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C, 0.4 mg/L @ 37 °C (exp) | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.954 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9540 at 20 °C | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3 mmHg at 77 °F ; 13 mmHg at 122 °F (NTP, 1992), 0.06 [mmHg] | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless to amber liquid | |

CAS No. |

538-23-8 | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaprilin [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricaprylin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricaprylin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricaprylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAPRILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P92858988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °F (NTP, 1992), 10 °C, 9.00 to 11.00 °C. @ 760.00 mm Hg | |

| Record name | TRICAPRYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tricaprylin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TG(8:0/8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tricaprylin?

A1: this compound, also known as Trioctanoin, has the molecular formula C27H50O6 and a molecular weight of 470.68 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A: While the provided research papers do not delve into detailed spectroscopic analysis, they often utilize techniques like 13C NMR spectroscopy to study this compound's behavior in various systems. For example, 13C NMR was used to investigate its solubility in phospholipid bilayers [].

Q3: How stable is this compound under different storage conditions?

A: The stability of this compound can be influenced by factors like temperature, humidity, and the presence of other components. Research on this compound-based microcapsules suggests that they tend to be more stable at lower relative humidity [].

Q4: Can this compound be used as a substrate in enzymatic reactions?

A: Yes, this compound serves as a common substrate for lipase enzymes. Studies have investigated the stereoselectivity of various lipases towards this compound, demonstrating the preference of certain lipases for specific positions of the triglyceride molecule during hydrolysis [, ].

Q5: Have there been any computational studies on this compound?

A: Molecular dynamics simulations have been employed to understand this compound's behavior at a molecular level. One study used these simulations to investigate the solvation of model drug compounds in this compound, providing insights into its potential as a drug delivery vehicle [].

Q6: How does the chain length of the fatty acid in triglycerides affect their utilization in biological systems?

A: Research on carp larvae demonstrated that the utilization of medium-chain triglycerides (MCTs) is influenced by the length of the fatty acid chain. While Tricaproin, Tricaprin, and Trilaurin were efficiently utilized, this compound showed poor utilization and even potential toxicity [].

Q7: How is this compound absorbed and metabolized in the body?

A: Being a medium-chain triglyceride, this compound is absorbed and metabolized differently compared to long-chain triglycerides. It is hydrolyzed in the intestinal lumen, and its products are rapidly absorbed and metabolized, primarily in the liver [].

Q8: Can this compound affect the metabolism of other drugs or nutrients?

A: Studies have shown that this compound infusion in dogs can influence leucine oxidation and potentially alter the interpretation of isotope models used to study protein metabolism [].

Q9: Are there any concerns regarding the use of this compound as a vehicle in carcinogenicity studies?

A: The NTP study concluded that this compound, while inducing specific pancreatic lesions, did not offer significant advantages over corn oil as a vehicle in carcinogenicity studies []. The observed effects on the pancreas might complicate the interpretation of study results.

Q10: How is this compound typically quantified in biological samples?

A: Various analytical techniques can be used to quantify this compound, often involving extraction from biological matrices followed by chromatographic separation and detection. One study utilized reverse-phase HPLC with fluorescence detection to analyze this compound levels in rat tissues after oral administration [].

Q11: What is the 13C Trioctanoin Breath Test, and how is it used?

A: The 13C Trioctanoin Breath Test is a non-invasive diagnostic tool used to assess fat malabsorption [, ]. Patients ingest a small amount of this compound labeled with the stable isotope 13C. The rate of 13CO2 exhalation in the breath reflects the rate of this compound digestion and absorption, providing valuable information about pancreatic function and fat malabsorption.

Q12: Are there any viable alternatives to this compound as a vehicle for drug delivery or other applications?

A: Several alternatives to this compound exist, including other medium-chain triglycerides like Tricaproin and Trilaurin, as well as long-chain triglycerides like Triolein. The choice of the most suitable vehicle depends on factors such as solubility, stability, and intended application [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

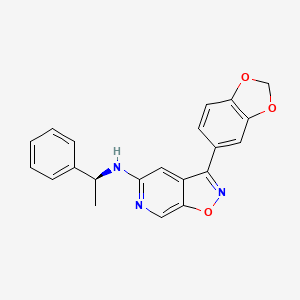

![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)

![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)